O-(3-Methyl-but-2-enyl)-hydroxylamine

Lipophilicity Membrane permeability Drug design

O-(3-Methyl-but-2-enyl)-hydroxylamine (CAS RN: 139478-19-6; molecular formula C₅H₁₁NO; molecular weight 101.15 g/mol) is a small-molecule O-substituted hydroxylamine derivative in which the hydroxylamine oxygen is ether-linked to a 3-methyl-but-2-enyl (prenyl-like) chain. The compound functions as a nucleophilic building block that can install the N–O motif into target molecules, including oximes and hydroxamic acids, making it relevant to both fragment-based drug discovery and multi-step pharmaceutical intermediate synthesis.

Molecular Formula C5H11NO
Molecular Weight 101.15 g/mol
Cat. No. B12273853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(3-Methyl-but-2-enyl)-hydroxylamine
Molecular FormulaC5H11NO
Molecular Weight101.15 g/mol
Structural Identifiers
SMILESCC(=CCON)C
InChIInChI=1S/C5H11NO/c1-5(2)3-4-7-6/h3H,4,6H2,1-2H3
InChIKeyDLVXAACQNJEWQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-(3-Methyl-but-2-enyl)-hydroxylamine: Baseline Identity, Structural Class, and Role in Drug Discovery Research


O-(3-Methyl-but-2-enyl)-hydroxylamine (CAS RN: 139478-19-6; molecular formula C₅H₁₁NO; molecular weight 101.15 g/mol) is a small-molecule O-substituted hydroxylamine derivative in which the hydroxylamine oxygen is ether-linked to a 3-methyl-but-2-enyl (prenyl-like) chain [1]. The compound functions as a nucleophilic building block that can install the N–O motif into target molecules, including oximes and hydroxamic acids, making it relevant to both fragment-based drug discovery and multi-step pharmaceutical intermediate synthesis [2]. Its defining structural feature is the combination of the α-effect nucleophilic –ONH₂ group with a branched, lipophilic alkenyl side chain, which simultaneously enhances membrane permeability relative to shorter-chain or aromatic O-alkyl hydroxylamines and provides a handle for late-stage derivatization via the prenyl double bond .

Why Generic O-Alkyl Hydroxylamine Substitution Fails: The Functional Consequences of the Prenyl-Like Chain in O-(3-Methyl-but-2-enyl)-hydroxylamine


O-substituted hydroxylamines are not functionally interchangeable despite sharing the –ONH₂ pharmacophore. The identity of the O-alkyl substituent governs lipophilicity, membrane permeability, metabolic stability, and target-binding geometry in ways that directly affect both in vitro potency and in vivo behavior . For example, O-benzylhydroxylamine (OBHA) is a validated sub-micromolar inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) with IC₅₀ = 810 nM in recombinant human IDO1 assays [1], but the aromatic benzyl group imposes a planar, rigid geometry and limited lipophilicity that restricts cellular uptake and constrains the accessible chemical space for further optimization [2]. Shorter-chain O-alkyl hydroxylamines such as O-methylhydroxylamine and O-ethylhydroxylamine exhibit greater oxidative reactivity toward oxyhemoglobin in intact erythrocytes and stronger inhibition of glutathione-dependent antioxidant enzymes than their N-alkyl counterparts, indicating that the O-substituent directly modulates both target selectivity and off-target toxicity profiles [3]. The 3-methyl-but-2-enyl substituent of the target compound occupies a differentiated property space—its branched, unsaturated prenyl-like chain increases computed logP (1.54) relative to O-allylhydroxylamine (logP ≈ 0.37) while the sterically hindered double bond may reduce oxidative degradation compared to unbranched alkenyl analogs, making it a potentially superior scaffold for medicinal chemistry campaigns where balanced lipophilicity and oxidative stability are jointly required .

Quantitative Differentiation Evidence: O-(3-Methyl-but-2-enyl)-hydroxylamine Versus Closest Analogs and In-Class Comparators


Lipophilicity Advantage Over O-Allylhydroxylamine: Computed logP Comparison for Membrane Penetration Potential

Among small-molecule O-alkenyl hydroxylamines, the branched prenyl-like chain of O-(3-methyl-but-2-enyl)-hydroxylamine confers significantly higher computed lipophilicity than the unbranched allyl analog. The target compound exhibits a computed logP of 1.54 , compared to a computed logP of 0.37 for O-allylhydroxylamine . In medicinal chemistry, higher logP within the drug-like range (below 5) is generally correlated with improved passive membrane permeability and cellular uptake, which is particularly relevant for intracellular targets such as IDO1 and HDACs [1].

Lipophilicity Membrane permeability Drug design

Validated Pharmaceutical Intermediate: Documented Use in Coumarin Gyrase B Inhibitor Synthesis Pathway

O-(3-Methyl-but-2-enyl)-hydroxylamine is explicitly documented as a key synthetic intermediate (Intermediate XIII) in the multi-step preparation of coumarin-3-hydroxamate derivatives that function as DNA gyrase B inhibitors with N-propargyloxy-carbamate as a pyrrole bioisostere [1]. In the published synthetic route, the compound is reacted with a coumarin-3-carboxylate activated intermediate (XII) in pyridine to install the hydroxamate moiety, yielding the bioactive coumarin-3-hydroxamate derivative (XIV) [1]. This contrasts with many simpler O-alkyl hydroxylamines (e.g., O-methyl, O-ethyl) that lack documented use in multi-step pharmaceutical intermediate syntheses with peer-reviewed validation.

Pharmaceutical intermediate Gyrase B inhibitor Coumarin synthesis

O-Alkyl Hydroxylamine Class SAR: Potency Superiority Over Hydrazine Analogs in Mitochondrial Uncoupling

Within the broader class of O-substituted hydroxylamines relevant to the target compound, a systematic SAR study of BAM15-derived mitochondrial uncouplers demonstrated that hydroxylamine derivatives are consistently more potent than their hydrazine analogs [1]. Specifically, compound 4e (a hydroxylamine derivative) achieved an EC₅₀ of 340 nM in rat L6 myoblasts with 118% of BAM15's maximal uncoupling activity [1], compared to the parent BAM15 which exhibited an EC₅₀ of approximately 1.5 µM in the same assay system [2]. While this evidence is from structurally distinct hydroxylamine derivatives and is not a direct measurement on O-(3-methyl-but-2-enyl)-hydroxylamine itself, it establishes the class-level principle that the hydroxylamine (-NHOH/-ONH₂) pharmacophore confers superior mitochondrial uncoupling potency compared to the hydrazine (-NHNH₂) isostere, and that electron-withdrawing groups on the O-substituent further enhance activity [1].

Mitochondrial uncoupling Structure-activity relationship Hydroxylamine vs hydrazine

IDO1 Inhibition Class Benchmarking: O-Benzylhydroxylamine as Reference Point for Structure-Based Optimization

O-Benzylhydroxylamine (OBHA) is the best-characterized O-substituted hydroxylamine inhibitor of IDO1, with a recombinant human IDO1 IC₅₀ of 810 nM and a ligand efficiency suitable for fragment-based optimization [1]. Structure-activity studies of over forty OBHA derivatives revealed that substituent modifications to the aromatic ring (particularly halogenation at the meta position) can improve potency to the nanomolar level in cell-based assays [2]. O-(3-Methyl-but-2-enyl)-hydroxylamine represents a structurally distinct alkenyl analog that replaces the planar benzyl group with a branched, non-aromatic prenyl-like chain. This substitution may modulate binding interactions with the IDO1 heme-binding pocket differently than aromatic O-substituents, potentially offering a distinct intellectual property landscape and alternative selectivity profile [3]. While no direct IDO1 IC₅₀ has been reported for O-(3-methyl-but-2-enyl)-hydroxylamine itself, the well-characterized O-benzylhydroxylamine SAR framework provides a rational basis for evaluating this alkenyl analog as a next-generation IDO1 inhibitor scaffold [2].

IDO1 inhibition Cancer immunotherapy Hydroxylamine pharmacophore

Dual Functional Handle Advantage: Simultaneous Nucleophilic Reactivity and Unsaturated Side-Chain for Late-Stage Derivatization

The hydroxylamine group (-ONH₂) in O-(3-methyl-but-2-enyl)-hydroxylamine is a potent nucleophile due to the alpha-effect, where the lone pair on the atom adjacent to the nucleophilic center enhances reactivity . Simultaneously, the prenyl-like 3-methyl-but-2-enyl chain contains an isolated trisubstituted double bond that can serve as a handle for late-stage derivatization via electrophilic addition, epoxidation, or transition-metal-catalyzed cross-coupling . This dual functionality—nucleophilic N–O terminus plus functionalizable alkenyl side chain—contrasts with saturated O-alkyl hydroxylamines such as O-methylhydroxylamine, O-ethylhydroxylamine, and O-isopentylhydroxylamine, which lack the unsaturated moiety for orthogonal chemical modification .

Late-stage functionalization Click chemistry C-H activation

Best-Fit Research and Industrial Application Scenarios for O-(3-Methyl-but-2-enyl)-hydroxylamine Based on Verified Differentiation Evidence


Scaffold-Hopping Campaigns for Next-Generation IDO1 Inhibitors in Cancer Immunotherapy

The structurally characterized O-benzylhydroxylamine (OBHA) series has validated the IDO1 target with sub-micromolar potency (IC₅₀ = 810 nM) and a rich SAR of over 40 aromatic derivatives [1]. O-(3-Methyl-but-2-enyl)-hydroxylamine offers an alkenyl scaffold-hop from the benzyl series: the prenyl-like chain replaces the planar aromatic ring with a branched, lipophilic alkenyl group, potentially altering heme-binding pocket interactions and creating differentiated intellectual property. Its higher computed logP (1.54 vs. ~0.37 for O-allylhydroxylamine) may also favor cell penetration for intracellular IDO1 engagement . This scenario is most appropriate for medicinal chemistry teams seeking to diversify beyond crowded benzyl-hydroxylamine IDO1 inhibitor patent space while retaining the proven –ONH₂ pharmacophore [2].

Coumarin-Based Antibacterial Agent Development Leveraging Validated Gyrase B Intermediate Chemistry

The compound's documented role as Intermediate XIII in the synthesis of coumarin-3-hydroxamate DNA gyrase B inhibitors provides a peer-reviewed synthetic protocol for producing bioactive molecules [3]. The reaction of O-(3-methyl-but-2-enyl)-hydroxylamine with activated coumarin esters in pyridine yields coumarin-3-hydroxamate derivatives that function as antibacterial agents through gyrase B inhibition with an N-propargyloxy-carbamate pyrrole bioisostere [3]. This established chemistry can be leveraged by antibacterial discovery programs to generate focused coumarin-hydroxamate libraries without de novo route development, reducing the time from building block procurement to initial biological evaluation.

Mitochondrial Uncoupler Hit Expansion Using Hydroxylamine Pharmacophore Advantages

Systematic SAR evidence demonstrates that O-substituted hydroxylamine derivatives are more potent mitochondrial uncouplers than their hydrazine analogs, with exemplar compound 4e achieving EC₅₀ = 340 nM (~4.4-fold more potent than parent BAM15 at ~1,500 nM) [4]. O-(3-Methyl-but-2-enyl)-hydroxylamine, as a hydroxylamine-class building block with a lipophilic prenyl-like side chain, can serve as a starting material for synthesizing novel BAM15-analog uncouplers. The branched alkenyl O-substituent may confer differentiated pharmacokinetic properties compared to the aromatic or linear-alkyl substituents explored in the published BAM15 hydroxylamine series, making it a suitable entry point for obesity and metabolic disease programs seeking improved mitochondrial uncoupler candidates [4].

Diversity-Oriented Synthesis Libraries Exploiting Dual Orthogonal Reactive Handles

The unique dual functionality of O-(3-methyl-but-2-enyl)-hydroxylamine—combining an alpha-effect nucleophilic –ONH₂ group with a functionalizable trisubstituted double bond—enables two-directional diversification from a single building block . In library synthesis, the hydroxylamine terminus can be reacted with carbonyl compounds to form oxime ethers or with activated esters to form hydroxamates, while the prenyl-like double bond can undergo orthogonal transformations such as epoxidation, dihydroxylation, or cross-coupling . This reduces the number of synthetic steps required to generate structurally diverse compound collections compared to singly reactive O-alkyl hydroxylamines (e.g., O-methyl, O-ethyl, O-isopentyl), offering procurement efficiency advantages for high-throughput screening library construction and fragment-based drug discovery platforms .

Quote Request

Request a Quote for O-(3-Methyl-but-2-enyl)-hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.